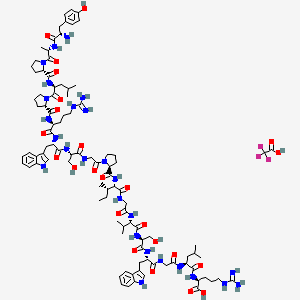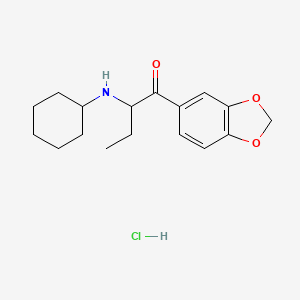
N-cyclohexyl Butylone (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl Butylone (hydrochloride) is a novel stimulant and substituted cathinone. Cathinones are a class of compounds structurally related to cathinone, an alkaloid found in the Khat plant. N-cyclohexyl Butylone (hydrochloride) is categorized as a research chemical and is primarily used in forensic and analytical applications .
準備方法
The synthesis of N-cyclohexyl Butylone (hydrochloride) involves several steps, starting with the preparation of the precursor compounds. The synthetic route typically includes the following steps:
Formation of the intermediate: The initial step involves the reaction of a benzodioxole compound with a suitable amine to form an intermediate.
Cyclohexylation: The intermediate is then reacted with cyclohexylamine under controlled conditions to introduce the cyclohexyl group.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
化学反応の分析
N-cyclohexyl Butylone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: N-cyclohexyl Butylone (hydrochloride) can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N-cyclohexyl Butylone (hydrochloride) has several scientific research applications, including:
Forensic Chemistry: It is used as an analytical reference standard in forensic laboratories for the identification and quantification of novel stimulants in biological samples.
Toxicology: Researchers use this compound to study its toxicological effects and potential health risks associated with its use.
Pharmacology: It is employed in pharmacological studies to understand its mechanism of action and its effects on the central nervous system.
Analytical Chemistry: N-cyclohexyl Butylone (hydrochloride) is used in the development and validation of analytical methods for the detection of cathinones in various matrices
作用機序
The mechanism of action of N-cyclohexyl Butylone (hydrochloride) involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged stimulation of the postsynaptic receptors .
類似化合物との比較
N-cyclohexyl Butylone (hydrochloride) is structurally similar to other substituted cathinones, such as:
N-cyclohexyl methylone: Another novel stimulant with similar psychoactive effects.
Butylone: A Schedule I substance in the United States, known for its stimulant properties.
Beta-keto methylenedioxyamphetamine (MDMA): A well-known stimulant and empathogen.
The uniqueness of N-cyclohexyl Butylone (hydrochloride) lies in its specific structural modifications, which result in distinct pharmacological and toxicological profiles compared to other cathinones .
特性
分子式 |
C17H24ClNO3 |
|---|---|
分子量 |
325.8 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-2-(cyclohexylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C17H23NO3.ClH/c1-2-14(18-13-6-4-3-5-7-13)17(19)12-8-9-15-16(10-12)21-11-20-15;/h8-10,13-14,18H,2-7,11H2,1H3;1H |
InChIキー |
AHOUDSVUHGRTAN-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC3CCCCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



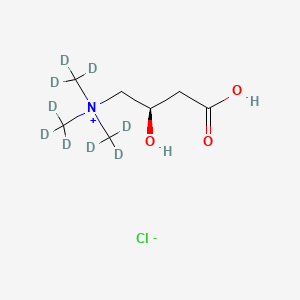
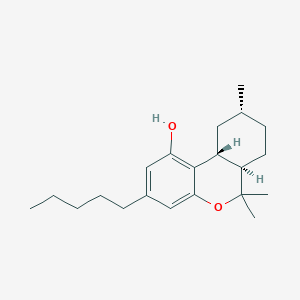
![[(2R,3R,4R,5R,6S,8R,10S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10829006.png)
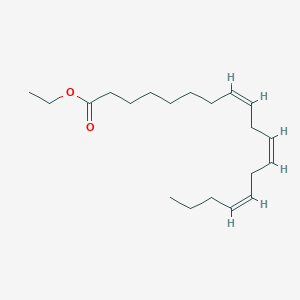

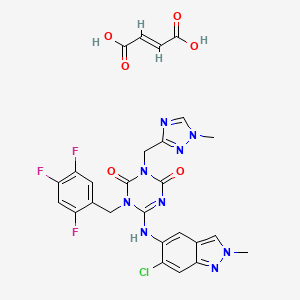
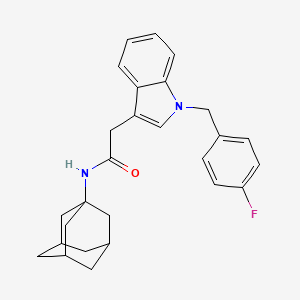
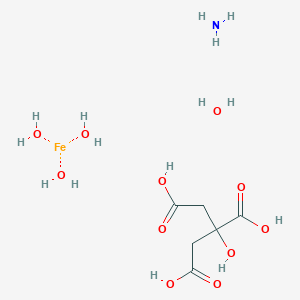

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoate](/img/structure/B10829042.png)
![3-Heptyl-6,6,9-trimethyl-6aS,7,8,9S,10,10aS-hexahydro-6H-benzo[c]chromen-1-ol](/img/structure/B10829048.png)
![[(2R,3R,4R,5R,6S,8R,10S,13R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10829071.png)
